

The Weinreb-Nahm Ketone Synthesis: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide

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Executive Summary

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis has become an indispensable tool in organic chemistry for the mild and selective formation of ketones and aldehydes.^{[1][2][3]} This powerful reaction circumvents the common problem of over-addition often encountered with highly reactive organometallic reagents and traditional acylating agents. The key to this selectivity lies in the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate, which only collapses to the corresponding ketone or aldehyde upon aqueous workup.^{[1][3]} This stability prevents the undesired second addition of the organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts.^[1] The broad substrate scope, tolerance of various functional groups, and generally high yields have established the Weinreb-Nahm synthesis as a cornerstone in the synthesis of complex molecules, including numerous natural products and pharmaceutical agents.^[1] This guide provides an in-depth overview of the discovery, mechanism, and modern applications of this essential transformation, complete with detailed experimental protocols and quantitative data to aid researchers in its practical application.

Discovery and Historical Context

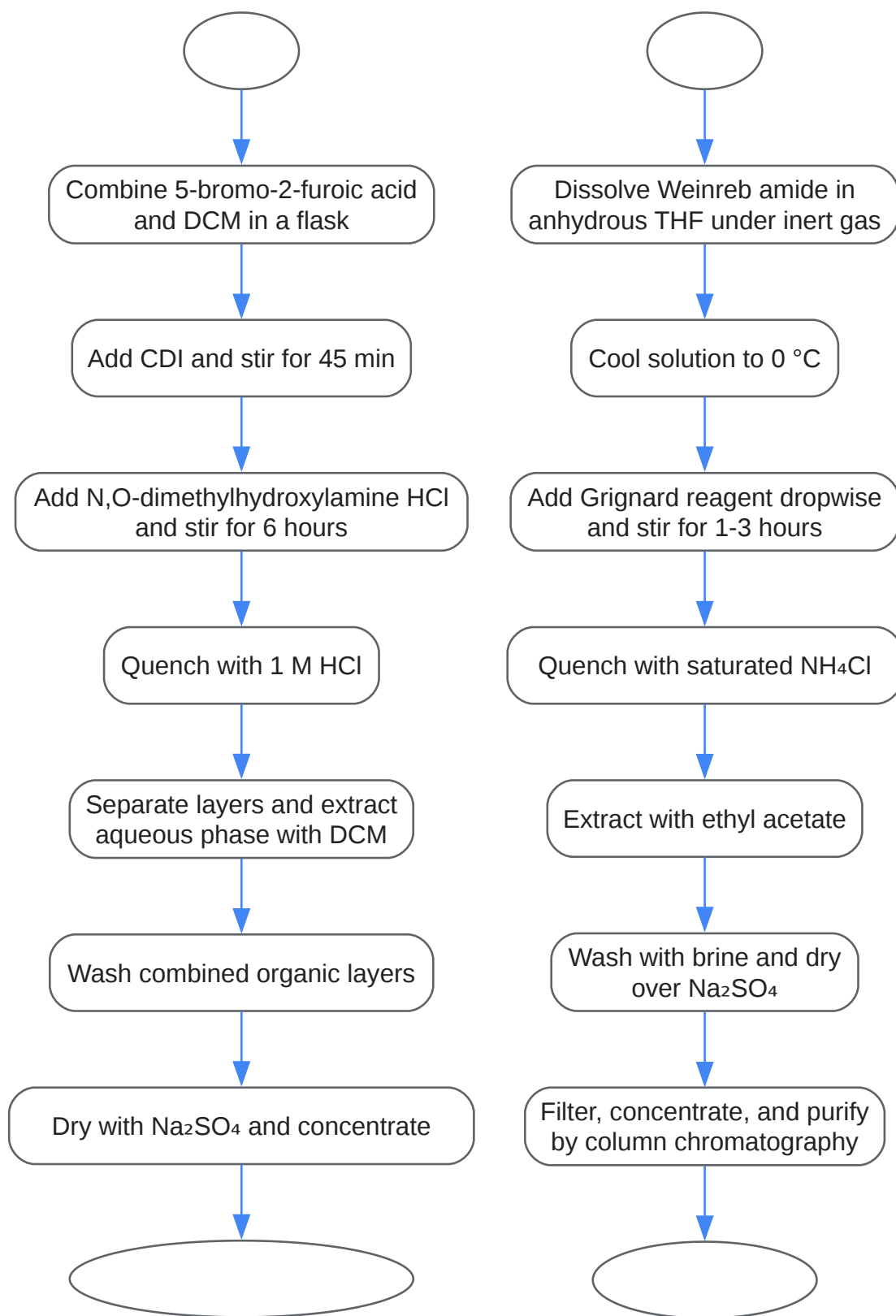
Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using organometallic reagents was often a low-yielding process plagued by the formation of tertiary alcohol byproducts. The intermediate ketone formed is often more reactive than the starting material, leading to a second nucleophilic attack. In their seminal 1981 paper published in *Tetrahedron Letters*, Steven M. Weinreb and Steven Nahm at The Pennsylvania State University described a novel method for the synthesis of ketones and aldehydes using N-methoxy-N-methylamides. [2][4] They demonstrated that these amides react cleanly with a variety of Grignard and organolithium reagents to afford the desired carbonyl compounds in good to excellent yields, even when an excess of the organometallic reagent is used.[4] This groundbreaking work provided a robust and general solution to a long-standing challenge in organic synthesis.

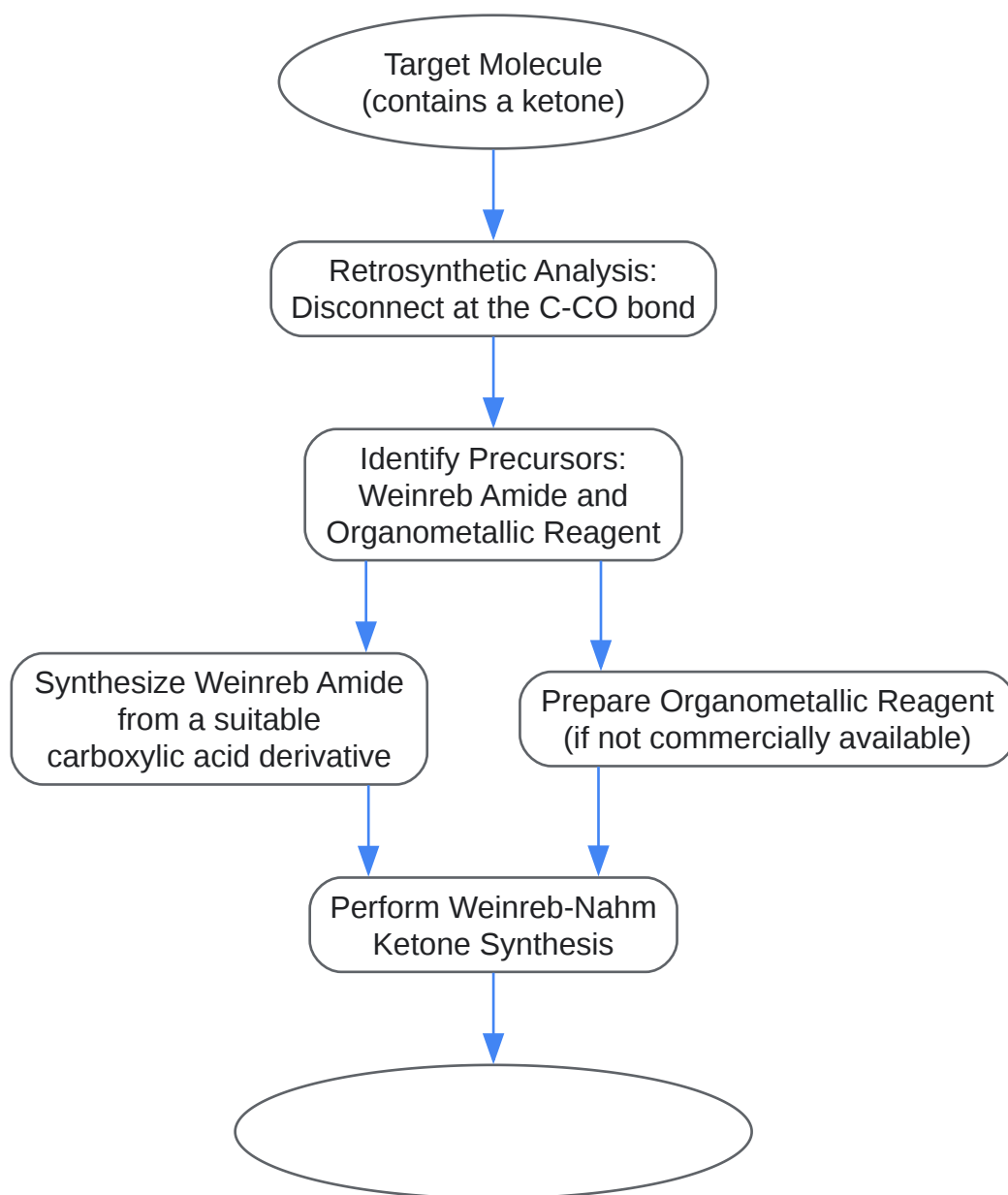
The Reaction Mechanism

The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation of a stable five-membered chelated tetrahedral intermediate. The reaction proceeds via the following steps:

- **Nucleophilic Addition:** An organometallic reagent (organolithium or Grignard) adds to the carbonyl carbon of the Weinreb amide.
- **Formation of a Chelated Intermediate:** The resulting tetrahedral intermediate is stabilized by chelation of the metal cation (Li^+ or MgX^+) between the carbonyl oxygen and the methoxy oxygen.[3] This chelate is stable at low temperatures.
- **Aqueous Workup:** Upon the addition of an aqueous acid, the chelated intermediate is hydrolyzed to release the final ketone or aldehyde product, along with N,O-dimethylhydroxylamine.

This mechanism prevents the collapse of the tetrahedral intermediate to the ketone in the presence of unreacted organometallic reagent, thereby inhibiting over-addition.





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